Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-
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Overview
Description
Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-: is an organic compound with the molecular formula C10H11NO4 . This compound is characterized by the presence of a benzene ring substituted with two methoxy groups, a methyl group, and a nitroethenyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- can be achieved through several methods. One common synthetic route involves the following steps:
Formaldehyde and Ethanol Reaction: Formaldehyde reacts with ethanol to produce methanol and acetaldehyde.
Formation of β-Nitroacetaldehyde: Acetaldehyde reacts with sodium nitrite in an alkaline solution to form β-nitroacetaldehyde.
Final Reaction: β-Nitroacetaldehyde reacts with dimethyl ether to produce Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-.
Chemical Reactions Analysis
Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions .
Comparison with Similar Compounds
Similar compounds to Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- include:
Benzene, 1,4-dimethoxy-2-methyl-: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
1,2-Dimethoxy-4-methyl-5-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains a prop-1-en-2-yl group instead of a nitroethenyl group, affecting its reactivity and applications.
These comparisons highlight the unique reactivity and applications of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- due to its specific substitution pattern.
Properties
IUPAC Name |
1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8-6-11(16-3)9(4-5-12(13)14)7-10(8)15-2/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLCRKSFTSEYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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